molecular formula C18H18N4O3 B7697417 N-benzyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline

N-benzyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B7697417
M. Wt: 338.4 g/mol
InChI Key: RJAJBQNGWIDRDC-UHFFFAOYSA-N
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Description

N-benzyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline is a complex organic compound that features a benzyl group, a nitro group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline typically involves multiple steps:

    Friedel-Crafts Acylation: This step introduces the propyl group to the benzene ring. The reaction is carried out using an acyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.

    Formation of Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Reduction: The nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, hydrogen gas.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products

    Reduction: N-benzyl-2-amino-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline.

    Substitution: Derivatives with different substituents replacing the benzyl group.

Scientific Research Applications

N-benzyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-nitroaniline: Lacks the oxadiazole ring, making it less complex.

    2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline: Lacks the benzyl group, affecting its reactivity and applications.

    N-benzyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline: Lacks the nitro group, altering its chemical properties.

Uniqueness

N-benzyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline is unique due to the presence of all three functional groups (benzyl, nitro, and oxadiazole), which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-benzyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-2-6-17-20-18(25-21-17)14-9-10-15(16(11-14)22(23)24)19-12-13-7-4-3-5-8-13/h3-5,7-11,19H,2,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAJBQNGWIDRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2=CC(=C(C=C2)NCC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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